
2-(((3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C20H16F2N4O2S and its molecular weight is 414.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(((3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is a hybrid molecule that combines the pharmacologically active moieties of quinazolinone and oxadiazole. This article provides an overview of its biological activities based on current research findings.
Chemical Structure and Synthesis
The compound is synthesized through a multi-step reaction involving the formation of the quinazolinone core and the incorporation of the oxadiazole unit. The presence of difluorophenyl and propyl groups enhances its biological profile by potentially improving solubility and bioavailability.
Anticancer Activity
Quinazolinone derivatives have demonstrated significant anticancer properties. Studies indicate that compounds similar to This compound exhibit cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. For instance, a related compound showed an IC50 value of 7.52 µM against HeLa cells, indicating potent cytotoxicity .
Compound | Cell Line | IC50 (µM) | Activity |
---|---|---|---|
6a | HeLa | 7.52 | High |
6b | HeLa | N/A | Mild |
6c | HeLa | N/A | Mild |
The mechanism of action often involves the inhibition of DNA repair enzymes or interference with cellular signaling pathways that regulate cell proliferation .
Anti-inflammatory Effects
Quinazolinone derivatives also show anti-inflammatory properties. They can inhibit COX enzymes and other inflammatory mediators, which are crucial in the pathogenesis of various inflammatory diseases. The structural modifications in compounds like This compound may enhance these effects due to their ability to modulate inflammatory pathways .
Case Studies
A study focusing on quinazolinone-based hybrids demonstrated that specific substitutions on the quinazolinone ring significantly affected biological activity. For example, the introduction of different substituents led to variations in anticancer potency and selectivity against certain cell lines .
Another relevant study examined the synthesis of oxadiazole derivatives and their biological evaluations, highlighting their potential as therapeutic agents against resistant bacterial strains .
Applications De Recherche Scientifique
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer properties of quinazoline derivatives, including the compound . Quinazoline-based compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Study Findings : A study demonstrated that quinazoline derivatives possess potent antiproliferative activities against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism of action often involves inhibition of specific kinases involved in cancer progression .
Antimicrobial Properties
In addition to anticancer applications, quinazoline derivatives are also being explored for their antimicrobial properties. The compound's structural features may contribute to its efficacy against bacterial and fungal strains.
- Research Insights : A synthesis study indicated that modifications to the quinazoline structure can enhance antimicrobial activity. The incorporation of difluorophenyl and oxadiazole moieties has been linked to improved activity against resistant strains of bacteria .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinazoline derivatives. The presence of specific functional groups can significantly influence biological activity.
Functional Group | Effect on Activity |
---|---|
Difluorophenyl | Enhances lipophilicity and potency |
Oxadiazole | Contributes to bioactivity through interaction with biological targets |
Thioether linkage | May improve metabolic stability |
Computational Studies
Computational methods, including molecular docking and QSAR (Quantitative Structure-Activity Relationship), have been employed to predict the binding affinity of this compound to various biological targets.
- Molecular Docking Results : Docking studies revealed that the compound binds effectively to kinase targets, suggesting a mechanism for its anticancer activity. The binding interactions were characterized by hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site .
Case Study 1: Anticancer Efficacy
A recent publication reported on a series of synthesized quinazoline derivatives, including the compound of interest. In vitro assays demonstrated that the compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating strong potential as an anticancer agent .
Case Study 2: Antimicrobial Testing
Another study focused on evaluating the antimicrobial activity of modified quinazolines against clinical isolates of bacteria. The results showed that certain derivatives had significant inhibitory effects, suggesting that further development could lead to new antimicrobial therapies .
Propriétés
IUPAC Name |
2-[[3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N4O2S/c1-2-9-26-19(27)13-5-3-4-6-16(13)23-20(26)29-11-17-24-18(25-28-17)12-7-8-14(21)15(22)10-12/h3-8,10H,2,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJBZHOKPLRYOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.